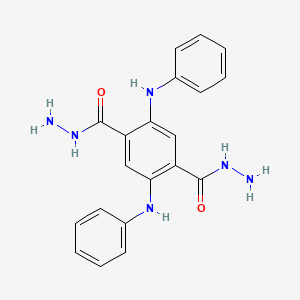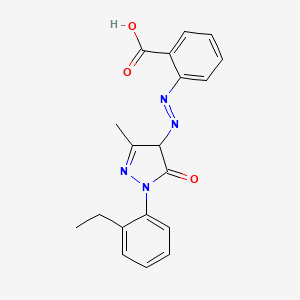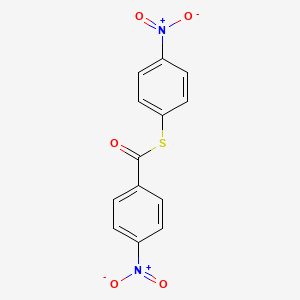
S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate: is an organic compound characterized by the presence of nitro groups and a carbothioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of 4-nitrophenyl chloroformate with 4-nitrothiophenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro groups in S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate can undergo reduction to form amino groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-Aminophenyl 4-aminobenzene-1-carbothioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its reactive functional groups .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrophenyl chloroformate
- 4-Nitrothiophenol
- 4-Nitrophenyl isocyanate
Comparison: S-(4-Nitrophenyl) 4-nitrobenzene-1-carbothioate is unique due to the presence of both nitro and carbothioate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
69737-96-8 |
|---|---|
Molekularformel |
C13H8N2O5S |
Molekulargewicht |
304.28 g/mol |
IUPAC-Name |
S-(4-nitrophenyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C13H8N2O5S/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H |
InChI-Schlüssel |
HOIFMMNMBSARSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


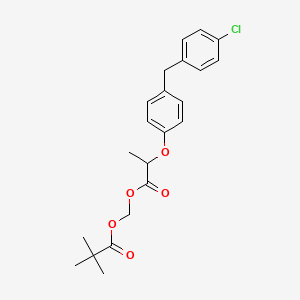
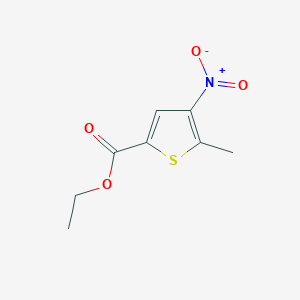
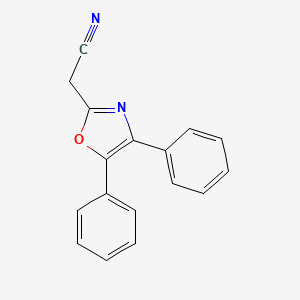
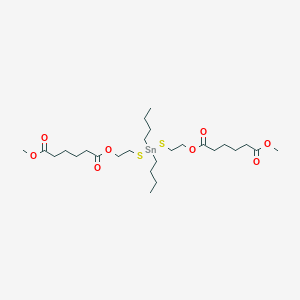
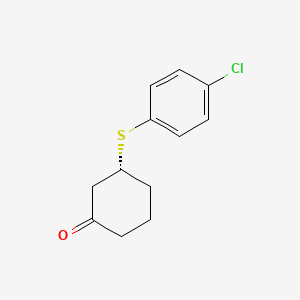
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
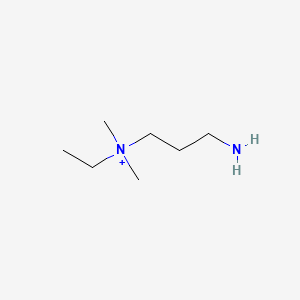

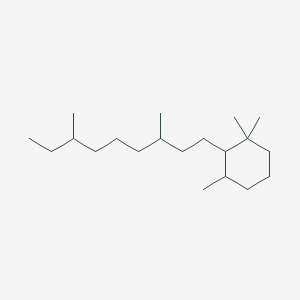
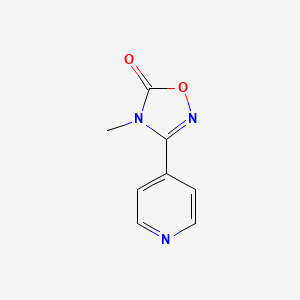
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
